Desmopressin (Acetate)
Overview
Description
Mechanism of Action
Desmopressin acetate, also known as Desmopressin (Acetate) or Vasopressin, 1-(3-mercaptopropanoic acid)-8-D-arginine-, monoacetate (salt), is a synthetic analog of vasopressin . It has a wide range of applications in the medical field, including the treatment of diabetes insipidus, nocturia, and certain bleeding disorders .
Target of Action
Desmopressin primarily targets the vasopressin 2 (V2) receptors . These receptors are located in the cells of the distal part of the nephron and the collecting tubules in the kidney . The V2 receptors play a crucial role in the control of the water content in the body .
Mode of Action
Desmopressin interacts with the V2 receptors, leading to increased water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .
Biochemical Pathways
The primary biochemical pathway affected by Desmopressin is the water re-absorption process in the kidney . By stimulating the V2 receptors, Desmopressin increases the permeability of the kidney’s collecting ducts, allowing more water to be reabsorbed back into the body and reducing urine production .
Pharmacokinetics
Desmopressin has a plasma half-life of approximately 1.5 to 2.5 hours . The bioavailability of Desmopressin varies depending on the route of administration, with oral administration having a bioavailability of 0.08–0.16% .
Result of Action
The primary result of Desmopressin’s action is a reduction in renal excretion of water . This leads to decreased urine production, making it useful in the treatment of conditions like diabetes insipidus and nocturia . Additionally, Desmopressin increases the activity of a substance called factor VIII, which is needed to allow your blood to clot .
Action Environment
The action of Desmopressin can be influenced by various environmental factors. For instance, the presence of significant kidney problems or low blood sodium can affect the efficacy and safety of Desmopressin . Furthermore, the drug’s action may be affected by the patient’s hydration status and the concentration of electrolytes in the body .
Biochemical Analysis
Biochemical Properties
Desmopressin acetate interacts with V1, V2, or V3 receptors in the body, with differing signal cascade systems . It displays enhanced antidiuretic potency and fewer pressor effects due to V2-selective actions .
Cellular Effects
Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, Desmopressin acetate mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by controlling the water content in the body .
Molecular Mechanism
The antidiuretic effects of Desmopressin acetate are mediated by stimulation of vasopressin 2 (V2) receptors, thereby increasing water re-absorption in the kidney .
Temporal Effects in Laboratory Settings
It is known that Desmopressin acetate has a prolonged half-life and duration of action compared to endogenous ADH .
Dosage Effects in Animal Models
In animal models, Desmopressin acetate is used to control polyuria . The effects of the product vary with different dosages. Too much Desmopressin acetate can cause swelling and water retention .
Metabolic Pathways
Desmopressin acetate is not likely to undergo significant metabolism in the liver . It is a synthetic analogue of ADH, which plays a crucial role in the control of the water content in the body .
Transport and Distribution
It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .
Subcellular Localization
It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .
Preparation Methods
The synthesis of THIP Hydrochloride involves the preparation of gaboxadol anhydrate of Form I. One method includes heating a sample of the product at 110°C under atmospheric pressure for 1.25 hours . The X-ray powder diffraction spectrum of the resulting solid is recorded at ambient temperature, giving specific peaks that confirm the formation of the desired compound . Industrial production methods may involve similar reaction conditions but on a larger scale to ensure consistent yield and purity.
Chemical Reactions Analysis
THIP Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
THIP Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the function and modulation of GABAergic neurotransmission.
Biology: Researchers use it to explore its effects on neuronal activity and its potential therapeutic applications.
Comparison with Similar Compounds
THIP Hydrochloride is compared with other GABA receptor agonists such as:
Muscimol: A naturally occurring compound with similar GABAergic activity but different pharmacokinetic properties.
Baclofen: A GABA B receptor agonist used as a muscle relaxant.
THIP Hydrochloride’s uniqueness lies in its selective action on delta subunit-containing GABA A receptors and its ability to induce deep sleep without the reinforcing effects seen with benzodiazepines .
Properties
CAS No. |
62288-83-9 |
---|---|
Molecular Formula |
C48H68N14O14S2 |
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
InChI Key |
MLSVJHOYXJGGTR-IFHOVBQLSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Purity |
>98% |
Related CAS |
16679-58-6 (Parent) |
sequence |
CYFQNCPRG |
Synonyms |
1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of desmopressin acetate?
A1: Desmopressin acetate exerts its effects primarily by binding to vasopressin V2 receptors in the kidneys. This binding triggers a cascade of events leading to increased water reabsorption and decreased urine production. [, , , ]
Q2: How does desmopressin acetate influence platelet function?
A2: Desmopressin acetate stimulates the release of von Willebrand factor (vWF) from endothelial cells. [, , ] This increase in vWF enhances platelet adhesion and aggregation, thereby promoting hemostasis. [, , ]
Q3: Can desmopressin acetate affect bleeding time in patients with cirrhosis?
A3: Yes, studies indicate that desmopressin acetate can significantly shorten the bleeding time in patients with cirrhosis. This effect is linked to the drug's ability to increase levels of factor VIII, vWF, and ristocetin cofactor activity. []
Q4: How does desmopressin acetate impact hepatic stellate cells (HSCs)?
A4: Research suggests that desmopressin acetate can alter the function and morphology of HSCs. [] Specifically, it may influence HSC proliferation, contraction, and the secretion of matrix metalloproteinases (MMPs), potentially contributing to increased vascular resistance in the hepatic sinus. []
Q5: What is the molecular formula and weight of desmopressin acetate?
A5: The molecular formula of desmopressin acetate is C46H64N14O12S2, and its molecular weight is 1069.24 g/mol. [, ]
Q6: How does pH affect the stability of desmopressin acetate?
A6: Desmopressin acetate exhibits varying stability under different pH conditions. It degrades faster in acidic and basic environments. Optimal stability is observed at a pH range of 4 to 5. []
Q7: What is the impact of temperature and light on desmopressin acetate stability?
A7: High temperatures and exposure to sunlight can accelerate the decomposition of desmopressin acetate. [] Therefore, appropriate storage conditions are crucial to maintain its efficacy.
Q8: What are the clinical applications of desmopressin acetate?
A8: Desmopressin acetate finds use in treating various conditions, including:
- Central diabetes insipidus [, ]
- Primary nocturnal enuresis [, ]
- Bleeding disorders like mild hemophilia A and von Willebrand’s disease [, ]
- Controlling bleeding during and after surgery, especially cardiac surgery [, , ]
Q9: Can desmopressin acetate be used to manage hyponatremia?
A9: Yes, desmopressin acetate has shown efficacy in preventing and reversing the inadvertent overcorrection of hyponatremia. [] By reducing urine output, it helps stabilize sodium levels. []
Q10: Is desmopressin acetate effective in treating esophageal varices bleeding?
A10: Clinical observations suggest that desmopressin acetate effectively controls esophageal varices bleeding and demonstrates superior efficacy compared to pituitrin. []
Q11: How is desmopressin acetate administered?
A11: Desmopressin acetate can be administered intravenously, intranasally, orally, or subcutaneously, with each route influencing its pharmacokinetic profile. [, , , ]
Q12: What factors influence the effectiveness of desmopressin acetate in controlling bleeding?
A12: Factors like dosage, frequency of administration, severity of the bleeding disorder, and individual patient response influence its effectiveness in controlling bleeding. [, , ]
Q13: Are there preclinical models to study desmopressin acetate?
A13: Yes, various animal models, including rats, have been used to investigate the effects of desmopressin acetate on parameters like hindlimb perfusion pressure and vein graft patency. [, ]
Q14: What strategies are being explored to enhance desmopressin acetate delivery?
A14: Research focuses on developing novel drug delivery systems for desmopressin acetate, such as transdermal patches utilizing nano/submicron emulsions, to improve patient comfort and potentially enhance bioavailability. [, ]
Q15: What are the benefits of formulating desmopressin acetate as tablets?
A15: Formulating desmopressin acetate as tablets aims to enhance its stability, facilitate precise dosing, and improve patient compliance compared to other routes of administration. [, ]
Q16: What is a serious potential side effect of desmopressin acetate?
A16: Hyponatremia is a potentially serious side effect, especially with higher doses or prolonged use. Regular monitoring of electrolyte levels is crucial. []
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